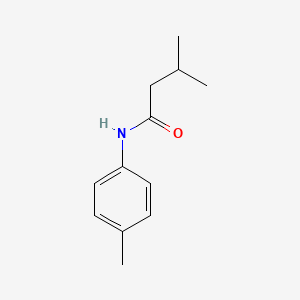

3-methyl-N-(4-methylphenyl)butanamide

Beschreibung

3-Methyl-N-(4-methylphenyl)butanamide is a secondary amide characterized by a butanamide backbone substituted with a methyl group at the third carbon and a 4-methylphenyl group at the nitrogen. For instance, 3-methyl-N-(4-methylphenyl)benzamide (a benzamide analog) exhibits a dihedral angle of 70.06° between its aromatic rings and intramolecular hydrogen bonds (N–H⋯O) that stabilize its conformation . The butanamide derivative likely shares similar conformational flexibility, with substituents influencing molecular packing and intermolecular interactions.

Eigenschaften

CAS-Nummer |

6876-50-2 |

|---|---|

Molekularformel |

C12H17NO |

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

3-methyl-N-(4-methylphenyl)butanamide |

InChI |

InChI=1S/C12H17NO/c1-9(2)8-12(14)13-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |

InChI-Schlüssel |

KMGUTHKHSSVKDE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methyl-N-(4-methylphenyl)butanamid umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 3-Methylbutansäure und 4-Methylanilin.

Aktivierung der Carbonsäure: Die Carbonsäuregruppe von 3-Methylbutansäure wird mit Reagenzien wie Thionylchlorid (SOCl2) oder Oxalylchlorid (COCl)2 aktiviert, um das entsprechende Säurechlorid zu bilden.

Amidierungsreaktion: Das Säurechlorid wird dann in Gegenwart einer Base wie Triethylamin (Et3N) mit 4-Methylanilin umgesetzt, um 3-Methyl-N-(4-methylphenyl)butanamid zu bilden.

Die Reaktionsbedingungen umfassen in der Regel die Aufrechterhaltung einer niedrigen Temperatur, um die Reaktionsgeschwindigkeit zu kontrollieren und Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion von 3-Methyl-N-(4-methylphenyl)butanamid kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen zur Reagenzzugabe und Temperatursteuerung kann die Effizienz und Skalierbarkeit des Prozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methyl-N-(4-methylphenyl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, was zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) können die Amidgruppe in ein Amin umwandeln.

Substitution: Der aromatische Ring in der Verbindung kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung mit Reagenzien wie Salpetersäure (HNO3) oder Brom (Br2) eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurem oder basischem Medium.

Reduktion: LiAlH4 in trockenem Ether.

Substitution: HNO3 für die Nitrierung, Br2 für die Bromierung.

Hauptprodukte

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Amine.

Substitution: Nitro- oder halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3-Methyl-N-(4-methylphenyl)butanamide serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of carboxylic acids, ketones, or nitro derivatives. These transformations are essential for developing new compounds with desired properties.

Biological Research

Enzyme Interactions and Metabolic Pathways

This compound has been utilized in biological studies to explore enzyme interactions and metabolic pathways. Its structural features allow researchers to investigate how it interacts with biological systems, providing insights into metabolic processes and potential therapeutic targets.

Pharmaceutical Development

Precursor for Therapeutic Agents

In medicinal chemistry, this compound may act as a precursor for developing pharmaceutical agents. It has shown potential in studies related to pain management and inflammation reduction. For instance, derivatives of this compound have been tested for their efficacy in reducing pain responses in animal models and have demonstrated significant reductions in inflammatory markers without hepatotoxicity.

Industrial Applications

Production of Specialty Chemicals

The compound is also used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for various industrial applications, including the synthesis of pigments and other functional materials that require specific chemical properties .

Neuropathic Pain Management

A study investigated derivatives similar to this compound for their effectiveness in alleviating neuropathic pain. The results indicated that these compounds significantly reduced pain behaviors compared to control groups, highlighting their potential as analgesics.

Inflammation Studies

In vivo experiments involving lipopolysaccharide (LPS)-induced inflammation showed that compounds related to this structure significantly decreased levels of inflammatory markers such as IL-6 and TNF-α. These findings suggest a favorable safety profile for therapeutic applications in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-N-(2-Phenylethyl)butanamide

- Structure : The 4-methylphenyl group in the target compound is replaced with a 2-phenylethyl group.

- Biological Activity : Demonstrates antifouling properties by disrupting microbial adhesion. Production is optimized under specific culture conditions (e.g., temperature, pH), highlighting its biosynthetic tunability .

- Mechanism : NMR-based metabolomics revealed that related analogs (e.g., 2-methyl-N-(2'-phenylethyl)-butanamide) interfere with the quorum sensing (QS) system of Burkholderia glumae, a rice pathogen .

(S)-2-(4-Chlorophenyl)-3-Methyl-N-(Thiazol-2-yl)butanamide

- Structure : Incorporates a 4-chlorophenyl group and a thiazole ring at the nitrogen.

- Biological Activity : Acts as a potent allosteric agonist of the free fatty acid receptor 2 (FFA2), enhancing responses to short-chain fatty acids. Molecular docking studies suggest interactions with transmembrane helices .

- Significance : Demonstrates how halogenation (chlorine) and heterocyclic substituents (thiazole) enhance receptor binding and selectivity.

3-Methyl-N-(4-Oxo-4-(Propylamino)butyl)butanamide

- Structure: Features a 4-oxo-4-(propylamino)butyl substituent, introducing additional hydrogen-bonding sites.

- Applications : Likely serves as a chemical intermediate due to its reactive ketone and amine functionalities.

2-{[(4-Chlorophenyl)Sulfonyl]Amino}-3-Methyl-N-[3-(Trifluoromethyl)Phenyl]Butanamide

- Structure: Contains a sulfonylamino group and a trifluoromethylphenyl substituent.

- Chemical Stability : The sulfonyl group enhances metabolic stability, while the trifluoromethyl group improves lipophilicity and binding affinity .

- Therapeutic Potential: Such modifications are common in drug design to optimize pharmacokinetics.

Structural and Functional Insights from Crystallography

- Dihedral Angles : 70.06° between aromatic rings, with the amide group twisted by 30.24° and 40.16° relative to the planes of the rings .

- Hydrogen Bonding : N–H⋯O interactions form infinite chains along the a-axis, a feature likely conserved in butanamide derivatives .

- Conformational Flexibility : Methyl groups adopt staggered conformations, minimizing steric hindrance .

Data Table: Key Properties of Selected Butanamide Derivatives

Research Findings and Implications

- Substituent Effects :

- Biosynthetic Optimization : Culture conditions (e.g., carbon/nitrogen sources) significantly impact the yield of bioactive butanamides, enabling scalable production .

Biologische Aktivität

3-Methyl-N-(4-methylphenyl)butanamide, a compound belonging to the class of amides, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H17NO

- CAS Number : 6876-50-2

This compound features a butanamide backbone with a methyl group and a para-methylphenyl substituent, which may influence its biological activity.

Interaction Studies

Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. These interactions can modulate enzymatic activities and influence cellular pathways, suggesting potential roles in therapeutic applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it was found to exhibit significant antibacterial activity against certain strains of bacteria. The minimal inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

Study 1: Antibacterial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of butanamide compounds, including this compound. The study reported that this compound demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8 to 16 μg/mL .

Another investigation focused on the mechanism of action of this compound. The study revealed that the compound inhibits bacterial cell wall synthesis by interfering with peptidoglycan cross-linking. This mechanism was confirmed through biochemical assays that measured cell viability in the presence of the compound .

Potential Therapeutic Uses

Given its biological activities, this compound shows promise for various therapeutic applications:

- Antimicrobial Agent : Its effectiveness against pathogenic bacteria suggests potential use in treating bacterial infections.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Drug Development : The structural features of this compound make it a suitable candidate for further modifications aimed at enhancing its pharmacological profile.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.